1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₉H₁₈ClN₅, an average mass of 351.838 g/mol, and a monoisotopic mass of 351.125073 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted at the 5-position with a tert-butyl group, at the 3-position with a 4-chlorophenyl ring, and at the 7-position with a 2-methylimidazole moiety. The compound is cataloged under ChemSpider ID 4074186 and is structurally related to intermediates studied for anticancer and antimicrobial applications .
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methylimidazol-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5/c1-13-19(15-6-8-16(22)9-7-15)20-24-17(21(3,4)5)12-18(27(20)25-13)26-11-10-23-14(26)2/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARZKLQQWXKDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4C=CN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may involve the reaction of 4-chlorobenzaldehyde with tert-butyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrimidine Cores
The following table summarizes key structural analogues and their biological or physicochemical properties:
Key Observations
Substituent Impact on Bioactivity: The 4-chlorophenyl group at the 3-position (common in the target compound and Compound 10d) correlates with anticancer activity, particularly in breast cancer models . Triazole-linked glycosides (e.g., Compound 10d) enhance solubility and cellular uptake, contributing to lower IC₅₀ values compared to non-glycosylated analogues . Thiophene hybrids (e.g., Compound 19b) exhibit dual anticancer and antibacterial activity, likely due to enhanced π-π stacking and membrane penetration .
Synthetic Efficiency :
- The target compound’s synthesis follows general methods for pyrazolo[1,5-a]pyrimidines, similar to intermediates in and .
- Compound 7b demonstrates lower synthetic yield (36%) compared to glycosylated derivatives (84% yield for Compound 5a in ), highlighting challenges in imidazolium side-chain incorporation .
The target compound’s tert-butyl group may confer metabolic stability, as seen in related tert-butyl-substituted kinase inhibitors .
Biological Activity
1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole is a complex heterocyclic compound known for its diverse biological activities. This compound is part of the pyrazolo-pyrimidine class, which has been extensively studied for its potential pharmacological applications, including anticancer, antiviral, and antimicrobial properties.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core combined with a 2-methyl-1H-imidazole moiety. Its structural characteristics contribute significantly to its biological activity. The presence of a tert-butyl group and a chlorophenyl substituent enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H22ClN5 |
| Molecular Weight | 379.89 g/mol |
| CAS Number | 850762-30-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines have demonstrated significant cytotoxic effects. For instance:
- A549 Lung Cancer Cells : IC values around 6.75 ± 0.19 μM.
- HCC827 Lung Cancer Cells : IC values around 5.13 ± 0.97 μM.
These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy .
Antiviral Activity
The compound's structural features may also confer antiviral properties. Similar pyrazolo-pyrimidine derivatives have shown efficacy against viruses like respiratory syncytial virus (RSV). The mechanism often involves inhibition of viral fusion with host cells, suggesting that this compound could be explored for antiviral applications .
Antimicrobial Activity
Preliminary investigations indicate potential antimicrobial activity against various bacterial strains. Compounds with similar structural motifs have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, indicating that this compound might also possess similar properties .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors in target cells. Studies employing molecular docking techniques can elucidate binding affinities and help identify the precise biological pathways influenced by this compound.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo-pyrimidine derivatives:
- Synthesis Methodologies : Various synthetic routes have been developed to create analogs of this compound, allowing for modifications that enhance biological activity or alter pharmacokinetic properties .
- Comparative Studies : Comparative analyses with structurally similar compounds reveal unique aspects of this compound's activity profile, particularly its enhanced potency due to the tert-butyl and chlorophenyl groups .
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-Methyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-2-pyrazolo[1,5-a]pyrimidine | Anticancer | Methyl instead of tert-butyl |
| 5-Tert-butyl-3-(phenyl)-7-[4-(dimethylamino)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine | Antimicrobial | Dimethylamino group |
Q & A
Q. Table 1: Example Reaction Optimization Parameters
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +25% |
| Solvent | Ethanol, DMF, THF | DMF | +30% |
| Catalyst | None, Pd/C, DBU | DBU (1.5 eq) | +15% |
How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR : ¹H NMR confirms substituent positions (e.g., tert-butyl protons at δ 1.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 450.2 [M+H]⁺) .
Advanced: Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) resolves steric effects and π-π stacking. For example:
- Torsion angles : Pyrazolo-pyrimidine and imidazole rings may exhibit dihedral angles >30°, indicating non-planarity .
- Packing interactions : Chlorophenyl groups participate in halogen bonding, stabilizing the crystal lattice .
What computational methods are suitable for predicting the compound's reactivity or binding interactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., kinases) by analyzing hydrogen bonds and hydrophobic contacts .
- Docking Studies : Uses software like AutoDock Vina to screen potential protein targets (e.g., cytochrome P450) .
Q. Table 2: Example DFT Results for Reactivity Prediction
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 | High electron-donating capacity |
| LUMO Energy | -1.8 | Moderate electrophilicity |
| Band Gap | 4.4 | Likely stable under ambient conditions |
How can researchers address contradictory biological activity data across studies?
Q. Advanced
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., fixed ATP concentration in kinase assays) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Structural Analog Comparison : Compare with derivatives (Table 3) to isolate substituent effects .
Q. Table 3: Biological Activity of Structural Analogs
| Compound | Structural Feature Modified | Activity (IC₅₀, nM) | Reference |
|---|---|---|---|
| Parent Compound | None | 120 | |
| Analog A (CF₃ substitution) | Trifluoromethyl at pyrimidine | 85 | |
| Analog B (NO₂ substitution) | Nitro group at imidazole | >1000 |
What methodologies are recommended for studying the compound's mechanism of action in biological systems?
Q. Advanced
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
- Kinase Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution .
How can researchers design experiments to mitigate batch-to-batch variability in synthesis?
Q. Advanced
- Quality by Design (QbD) : Define critical quality attributes (CQAs) and control raw material purity (>98%) .
- Process Analytical Technology (PAT) : Implement inline NMR or IR for real-time monitoring .
- DoE for Robustness Testing : Vary parameters within ±10% of optimal conditions to identify sensitive steps .
What are the best practices for validating synthetic intermediates?
Q. Basic
- TLC/HPLC : Monitor reaction progress with Rf values or retention times matching authentic standards .
- Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to isolate reactive intermediates for characterization .
Q. Advanced
- In Situ Spectroscopy : ReactIR tracks transient species (e.g., enolates) during condensation .
- Isotopic Labeling : ¹³C-labeled precursors confirm reaction pathways via NMR .
Notes
- For structural analogs, cross-reference bioactivity data with PubChem or ChEMBL for validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
